molecular formula C8H5NO3 B1613755 Pyridine-2,4,6-tricarbaldehyde CAS No. 6390-09-6

Pyridine-2,4,6-tricarbaldehyde

Cat. No.: B1613755
CAS No.: 6390-09-6
M. Wt: 163.13 g/mol
InChI Key: UJVSBVUUXGPWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,4,6-tricarbaldehyde is an organic compound with the molecular formula C8H5NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of three aldehyde groups attached to the 2, 4, and 6 positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,4,6-tricarbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyridine with formaldehyde and formic acid under acidic conditions. This method typically requires the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction proceeds through a series of condensation and oxidation steps to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of metal-free annulative π-extension reactions, which allow for the synthesis of nitrogen-containing polycyclic aromatic heterocycles. This approach can incorporate various substituents, including alkyl chains and heteroatoms, with high regioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4,6-tricarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Pyridine-2,4,6-tricarboxylic acid.

    Reduction: Pyridine-2,4,6-trimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine-2,4,6-tricarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polycyclic aromatic heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: this compound derivatives have shown potential as antimicrobial and antiviral agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of pyridine-2,4,6-tricarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it useful as a biochemical probe and in the development of enzyme inhibitors .

Comparison with Similar Compounds

Pyridine-2,4,6-tricarbaldehyde can be compared with other similar compounds, such as:

    Pyridine-2,4-dicarbaldehyde: Lacks the third aldehyde group, resulting in different reactivity and applications.

    Pyridine-2,6-dicarbaldehyde: Similar to this compound but with only two aldehyde groups, leading to different chemical behavior.

    Pyridine-3,5-dicarbaldehyde: Another derivative with aldehyde groups at different positions, affecting its reactivity and use in synthesis.

The uniqueness of this compound lies in its three aldehyde groups, which provide multiple reactive sites for chemical modifications and applications in various fields .

Properties

IUPAC Name

pyridine-2,4,6-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-3-6-1-7(4-11)9-8(2-6)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVSBVUUXGPWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632085
Record name Pyridine-2,4,6-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6390-09-6
Record name Pyridine-2,4,6-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2,4,6-tricarbaldehyde
Reactant of Route 2
Reactant of Route 2
Pyridine-2,4,6-tricarbaldehyde
Reactant of Route 3
Pyridine-2,4,6-tricarbaldehyde
Reactant of Route 4
Reactant of Route 4
Pyridine-2,4,6-tricarbaldehyde
Reactant of Route 5
Pyridine-2,4,6-tricarbaldehyde
Reactant of Route 6
Reactant of Route 6
Pyridine-2,4,6-tricarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.